molecular formula C9H6Cl2F4O2S B14008928 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one CAS No. 34844-34-3

4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one

Cat. No.: B14008928
CAS No.: 34844-34-3
M. Wt: 325.11 g/mol
InChI Key: FXMMMRFVKQICQK-UHFFFAOYSA-N
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Description

4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is a complex organic compound that features a unique combination of halogenated and hydroxylated functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a thiophene derivative as the starting material, which undergoes halogenation and subsequent functional group transformations to introduce the chloro, difluoro, and hydroxy groups. The reaction conditions often involve the use of strong halogenating agents and controlled temperatures to ensure selective substitution and addition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The halogenated groups can be reduced to form less substituted derivatives.

    Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.

Scientific Research Applications

4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers can use this compound to study the effects of halogenated and hydroxylated groups on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogenated groups can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: This compound shares the chloro and hydroxyl groups but lacks the difluoro and thiophene moieties.

    4-Chloro-3,5-difluorophenol: Similar in having chloro and difluoro groups but lacks the thiophene and hydroxyl groups.

Uniqueness

4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is unique due to its combination of halogenated and hydroxylated groups along with the thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

34844-34-3

Molecular Formula

C9H6Cl2F4O2S

Molecular Weight

325.11 g/mol

IUPAC Name

4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-thiophen-2-ylbutan-1-one

InChI

InChI=1S/C9H6Cl2F4O2S/c10-8(12,13)7(17,9(11,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2

InChI Key

FXMMMRFVKQICQK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O

Origin of Product

United States

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